amine CAS No. 1306225-07-9](/img/structure/B1455417.png)
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
描述
“(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the molecular formula C13H12Cl2N2. It is a complex organic compound that contains two chlorophenyl groups, a pyridinyl group, and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) with two chlorine atoms attached. The compound also contains a methylamine group, which consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .
科学研究应用
Chemical Analysis and Properties
- Heterocyclic aromatic amines, such as PhIP, demonstrate carcinogenic effects in rodents through DNA binding, highlighting the importance of analyzing bioactivated metabolites in biological matrices, foodstuffs, and beverages to understand their biological effects and exposure levels (Teunissen et al., 2010).
Environmental Impact and Biodegradation
- The pesticide industry produces wastewater containing toxic pollutants, including 2,4-D, necessitating effective treatment methods to prevent environmental contamination. Biological processes and granular activated carbon are effective in removing such compounds, underscoring the importance of advanced wastewater treatment technologies (Goodwin et al., 2018).
Mechanisms of Toxicity
- Paraquat poisonings provide insight into the mechanisms of lung toxicity and underscore the challenges in treating such poisonings due to high morbidity and mortality rates. This highlights the critical need for effective treatments and the importance of understanding molecular mechanisms of toxicity (Dinis-Oliveira et al., 2008).
Food Safety and Toxicants
- Biogenic amines in fish, such as histamine, cadaverine, and putrescine, are critical in determining fish safety and quality. Understanding their roles in intoxication, spoilage, and nitrosamine formation is essential for ensuring food safety and public health (Bulushi et al., 2009).
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJEUMBKXDANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
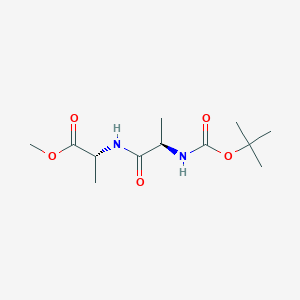
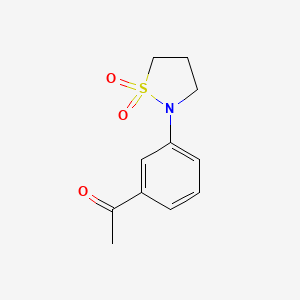
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

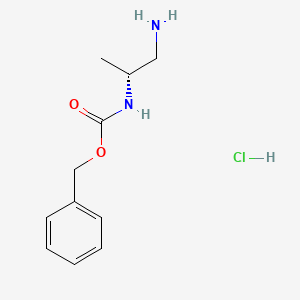
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
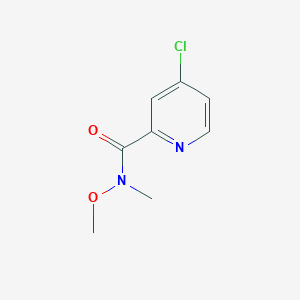
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
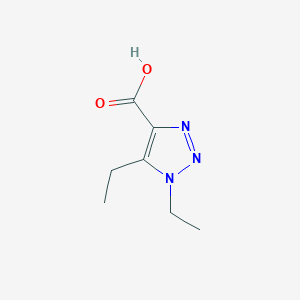
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)